TA-7552

Descripción general

Descripción

TA 7552 is a hypocholesterolemic agent.

Aplicaciones Científicas De Investigación

Inhibidor del Colesterol

TA-7552 es conocido por ser un inhibidor del colesterol . Se dirige al colesterol y se utiliza en las áreas terapéuticas de endocrinología y enfermedades metabólicas .

Tratamiento de la Hipercolesterolemia

This compound se ha utilizado en el tratamiento de la hipercolesterolemia . La hipercolesterolemia es una condición caracterizada por niveles muy altos de colesterol en la sangre, lo que puede aumentar el riesgo de enfermedad cardíaca coronaria.

Mejora de la Biodisponibilidad Oral

La investigación ha demostrado que la biodisponibilidad de this compound se puede mejorar mediante la micronización en una mezcla molida junto con D-Manitol . Este proceso reduce el tamaño de partícula del fármaco, lo que lleva a una mayor absorción y eficacia .

Agente Hipocolesterolémico

This compound actúa como un agente hipocolesterolémico . Cuando se incorpora a una dieta hipercolesterolémica a una concentración del 0,2% y se administra durante 7 días, reduce el colesterol en suero en un 72% y el colesterol en el hígado en un 90% .

Efectos sobre el Metabolismo del Colesterol

Se ha descubierto que this compound tiene efectos significativos sobre el metabolismo del colesterol . Puede reducir los niveles de colesterol en el cuerpo, ayudando así a prevenir afecciones como la aterosclerosis .

Potencial para Ensayos Clínicos Adicionales

This compound se encuentra actualmente en la fase 2 pendiente de los ensayos clínicos . Esto sugiere que existe potencial para futuras investigaciones y desarrollo en el uso de este compuesto en el campo médico .

Mecanismo De Acción

Target of Action

TA-7552, also known as 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene, is primarily targeted towards cholesterol . Cholesterol is a crucial component of cell membranes and is essential for maintaining both membrane structural integrity and fluidity.

Mode of Action

This compound interacts with cholesterol and inhibits its production . The compound’s hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet, corresponding to a daily dose of 10 mg/kg body weight .

Biochemical Pathways

This compound affects the biochemical pathways involved in cholesterol metabolism . It suppresses the rise of hepatic cholesterol in a dose-dependent manner . At the maximal dose, its cholesterol-lowering rate is 90% .

Pharmacokinetics

The bioavailability of this compound is enhanced by co-grinding the compound with D-mannitol . This method reduces the particle size of the drug, leading to increased absorption and, consequently, improved bioavailability . Even co-ground powders with lower amounts of D-mannitol provided relatively high bioavailability in comparison with ground drug powder alone of a similar particle size .

Result of Action

The administration of this compound results in a significant reduction in serum and liver cholesterol levels . Specifically, it lowers serum total cholesterol by 72% while elevating serum HDL cholesterol by 88% .

Action Environment

The action of this compound is influenced by the concentration of the drug in the diet . Its hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet

Análisis Bioquímico

Biochemical Properties

TA-7552 interacts with key biomolecules involved in cholesterol metabolism. It acts as a cholesterol inhibitor, targeting the biochemical reactions that produce cholesterol in the body

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression related to cholesterol metabolism . It also affects cellular metabolism, particularly lipid metabolism, by reducing the production of cholesterol .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules involved in cholesterol synthesis. It inhibits the enzymes responsible for cholesterol production, leading to a decrease in cholesterol levels . Changes in gene expression related to cholesterol metabolism are also observed when cells are treated with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and does not degrade significantly over time . Long-term effects on cellular function, particularly in relation to cholesterol metabolism, have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, potential toxic effects may occur .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with enzymes involved in this pathway, leading to a reduction in cholesterol production

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit cholesterol synthesis

Subcellular Localization

Preliminary studies suggest that this compound may be localized to specific compartments or organelles within the cell where cholesterol synthesis occurs .

Propiedades

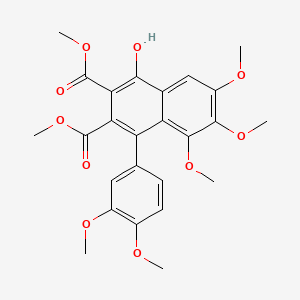

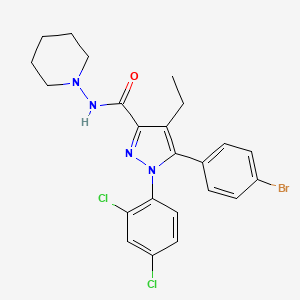

IUPAC Name |

dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYXOLBEPGOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146695 | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104756-72-1 | |

| Record name | TA 7552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)

![Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride](/img/structure/B1681800.png)

![1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide](/img/structure/B1681807.png)

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)